molecular formula C18H13ClF2N2O3 B2970114 Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251610-24-8

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2970114
CAS No.: 1251610-24-8
M. Wt: 378.76
InChI Key: QRPDSCZHGXKSMF-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a chloro substituent at position 8, a 3,5-difluorobenzylamino group at position 4, and a methyl ester at position 2. The 2-oxo-1,2-dihydroquinoline core is a hallmark of quinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV . The 8-chloro substituent is known to enhance DNA binding affinity, while the 3-carboxylate group is critical for enzyme interaction .

Properties

CAS No.

1251610-24-8

Molecular Formula

C18H13ClF2N2O3

Molecular Weight

378.76

IUPAC Name

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24)

InChI Key

QRPDSCZHGXKSMF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and difluorobenzylamino substituents. The final step involves esterification to form the methyl ester.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chloro Substitution: The chloro substituent is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Difluorobenzylamino Group Introduction: The difluorobenzylamino group is introduced via nucleophilic substitution, where 3,5-difluorobenzylamine reacts with the quinoline derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluorobenzylamino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Key Structural Differences :

  • Position 1 : Cyclopropyl group (vs. hydrogen in the target compound).
  • Positions 6 and 7 : Difluoro substituents (absent in the target compound).
  • Position 4: Oxo group (vs. 3,5-difluorobenzylamino group).

Functional Implications :

  • The cyclopropyl group at position 1 is common in fluoroquinolones (e.g., ciprofloxacin) and enhances gram-negative activity by improving cell permeability . Its absence in the target compound may alter bacterial selectivity.
  • The 6,7-difluoro substituents in the analog improve binding to DNA gyrase but may increase toxicity. The target compound’s 3,5-difluorobenzylamino group could mitigate off-target effects while maintaining potency.

Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

Key Structural Differences :

  • Position 4: 2-(1H-Indol-3-yl)ethylamino group (vs. 3,5-difluorobenzylamino).

Functional Implications :

  • The target compound’s 3,5-difluorobenzyl group may offer a more balanced logP, optimizing both solubility and membrane permeability.
  • The indole’s aromatic system enables π-π stacking with bacterial enzyme residues, while the fluorine atoms in the target compound provide electronegative interactions, possibly improving binding specificity .
  • The indole-containing analog has three hydrogen-bond donors (similar to the target compound), but its larger side chain may sterically hinder interactions with hydrophobic enzyme pockets compared to the compact 3,5-difluorobenzyl group .

(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester

Key Structural Differences :

  • Core Structure: Pyrrolidine-carboxylate (vs. quinoline-carboxylate).
  • Fluorine Positions : 2,3-Difluorobenzyl (vs. 3,5-difluorobenzyl).

Functional Implications :

  • The pyrrolidine ring introduces conformational rigidity, which may restrict binding to non-quinolone targets (e.g., ion channels). The quinoline core of the target compound ensures DNA gyrase specificity .
  • The 3,5-substitution in the target compound may provide symmetrical electronegativity, enhancing binding stability .
  • The methyl ester in both compounds suggests similar hydrolysis rates, but the quinoline core’s aromaticity in the target compound may improve metabolic stability over the pyrrolidine analog .

Biological Activity

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClF2N2O3C_{18}H_{13}ClF_2N_2O_3, characterized by a quinoline core with various substituents that enhance its biological activity. The presence of a chloro group and a difluorobenzyl amino side chain contributes to its interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its mechanism appears to involve inhibition of specific enzymes associated with bacterial resistance mechanisms. This suggests potential for development against drug-resistant strains of pathogens.

Anticancer Activity

Research has demonstrated the compound's efficacy in anticancer applications. Studies utilizing the MTT assay on various cancer cell lines, including MCF-7 (breast cancer), have shown that derivatives of this compound can significantly inhibit cell proliferation. Notably, compounds derived from similar quinoline structures have been reported to exhibit promising anticancer activity with low cytotoxicity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The modification of functional groups plays a crucial role in enhancing the biological activity of the compound. For instance:

  • Starting Material : Quinoline derivatives.
  • Reagents : Chloroacetic acid and difluorobenzyl amine.
  • Conditions : Standard organic synthesis techniques including heating and refluxing.

The structure–activity relationship studies highlight that specific substitutions at the 4-position of the quinoline ring can lead to improved potency against certain cancer cell lines.

In vitro Studies

In vitro evaluations have shown that this compound exhibits an EC50 value below 5 µM against several cancer cell lines, indicating its potential as an effective therapeutic agent .

CompoundCell LineEC50 (µM)Reference
Methyl 8-chloro...MCF-7<5
Similar Quinoline DerivativeA54910

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to target enzymes involved in cancer proliferation and bacterial resistance pathways. This binding affinity suggests a mechanism of action that could be leveraged for drug development .

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